molecular formula C5H8N4O B2832220 5-amino-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1367780-31-1

5-amino-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2832220
CAS No.: 1367780-31-1
M. Wt: 140.146
InChI Key: GEPIEDRYDYIPHS-UHFFFAOYSA-N
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Description

5-amino-1-methyl-1H-pyrazole-3-carboxamide: is a heterocyclic compound featuring a pyrazole ring with an amino group at the 5-position, a methyl group at the 1-position, and a carboxamide group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of appropriate hydrazines with β-dicarbonyl compounds, followed by cyclization and functional group modifications . For instance, the condensation of 1,3-diphenyl-5-amino-pyrazole with isatines in the presence of p-toluenesulfonic acid (p-TSA) in water yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up, yield, and purity. These methods often involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Properties

IUPAC Name

5-amino-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-4(6)2-3(8-9)5(7)10/h2H,6H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPIEDRYDYIPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367780-31-1
Record name 5-amino-1-methyl-1H-pyrazole-3-carboxamide
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